molecular formula C19H25NO5 B5314758 6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B5314758
M. Wt: 347.4 g/mol
InChI Key: CFFJBPQASGDRHD-UHFFFAOYSA-N
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Description

6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexene ring substituted with dimethyl groups and a carboxylic acid functional group, along with a 3,4-dimethoxybenzylamine moiety. The presence of these functional groups and structural elements makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclohexene ring, which is functionalized with dimethyl groups through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

The 3,4-dimethoxybenzylamine moiety is then attached through an amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde. Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of new amides, ethers, or thioethers.

Scientific Research Applications

6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzylamine: A simpler compound containing the 3,4-dimethoxybenzyl group, used in various synthetic applications.

    Cyclohexene-1-carboxylic acid: A basic structure similar to the cyclohexene moiety in the target compound.

    N,N’-Dicyclohexylcarbodiimide (DCC): A coupling reagent used in the synthesis of amides, similar to the synthetic route for the target compound.

Uniqueness

6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is unique due to its combination of functional groups and structural elements. The presence of both the 3,4-dimethoxybenzylamine moiety and the cyclohexene ring with dimethyl and carboxylic acid substitutions provides a versatile platform for various chemical and biological applications. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-[(3,4-dimethoxyphenyl)methylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-11-7-14(15(19(22)23)8-12(11)2)18(21)20-10-13-5-6-16(24-3)17(9-13)25-4/h5-6,9,14-15H,7-8,10H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFJBPQASGDRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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